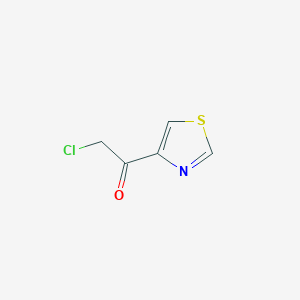

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one

Description

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one (CAS: 857041-81-7) is a chloro-substituted ketone featuring a 1,3-thiazole ring at the 4-position. Its molecular formula is C₆H₅ClNOS (MW: 174.63 g/mol), with a reactive α-chloroketone group that enables nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Propriétés

IUPAC Name |

2-chloro-1-(1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKGGJOSMCYANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of thiazole derivatives with chloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The thiazole ring can participate in redox reactions, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 1-(1,3-thiazol-4-yl)ethan-1-one derivatives .

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. Studies suggest mechanisms involving disruption of microbial cell walls or interference with metabolic pathways.

Antitumor Activity

The compound has also shown potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The presence of the thiazole moiety is believed to enhance its cytotoxic effects by inducing apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It appears to inhibit cyclooxygenase enzymes involved in inflammatory processes, suggesting potential applications in pain management and treatment of inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Potential

Research conducted on the antiproliferative effects of thiazole derivatives highlighted that this compound showed effective cytotoxicity against MCF-7 cells with IC50 values indicating strong potential for further development as an anticancer drug .

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of active metabolites .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs

Key Research Findings and Data

- Thermal Stability : The hydrochloride salt of 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one (C₁₀H₁₄Cl₂N₂OS) is stable at room temperature, enhancing its suitability for storage and transport .

- Yield Optimization : Reactions involving α-chloroketones and nitrogen nucleophiles (e.g., triazoles) achieve >90% yields under phase-transfer catalysis, as demonstrated in prothioconazole intermediate synthesis .

Activité Biologique

2-Chloro-1-(1,3-thiazol-4-yl)ethan-1-one is a thiazole derivative that has garnered attention for its diverse biological activities. This compound has shown potential in various biochemical applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Enzyme Interactions

This compound interacts with several enzymes, particularly those involved in oxidative stress responses. Notably, it has been shown to modulate the activity of:

- Superoxide Dismutase

- Catalase

These interactions can either inhibit or activate enzyme functions based on the cellular context, significantly affecting metabolic pathways and cellular health.

Cellular Effects

The compound influences various cellular processes, particularly apoptosis and cell proliferation:

- Apoptosis Activation : It activates the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death.

- Cell Proliferation Inhibition : It inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound primarily acts through covalent modification of cysteine residues in proteins. This modification can lead to:

- Enzyme Inhibition : Key metabolic enzymes are inactivated.

- Gene Expression Changes : The compound can interact with transcription factors, altering their activity and influencing gene expression patterns.

Subcellular Localization

The compound is predominantly localized in the cytoplasm and mitochondria. This localization is essential for its interaction with metabolic enzymes and signaling proteins, guided by specific targeting signals and post-translational modifications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy has been evaluated through:

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative strains |

| Fungi | Exhibits antifungal properties in vitro |

These findings suggest its potential application in developing new antimicrobial agents.

Anticancer Activity

The compound has demonstrated anticancer properties through its ability to induce apoptosis in cancer cells. Studies have shown that:

- Cell Lines Tested : Various cancer cell lines have been used to evaluate its effectiveness.

- Mechanism of Action : The activation of apoptotic pathways leads to reduced viability in cancerous cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit inflammatory markers and pathways, making it a potential candidate for treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effectiveness of this compound against common bacterial strains. Results indicated:

- Inhibition Zones : Significant inhibition zones were observed against both Staphylococcus aureus and Escherichia coli.

This suggests strong potential for clinical applications in treating infections caused by these pathogens.

Case Study 2: Anticancer Research

In a controlled laboratory setting, the compound was tested on various cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 18 |

These findings indicate that this compound effectively reduces cell viability across multiple cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.